REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[O:11])OC(=O)[NH:7][C:6]=2[CH:13]=1.[CH:14]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)([CH2:16][CH3:17])[CH3:15]>CN(C=O)C>[NH2:7][C:6]1[CH:13]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[C:10]([NH:22][C:21]1[CH:23]=[CH:24][C:18]([CH:14]([CH2:16][CH3:17])[CH3:15])=[CH:19][CH:20]=1)=[O:11]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC=1C=CC2=C(NC(OC2=O)=O)C1
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Name
|
|
Quantity
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0.824 g
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Type
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reactant
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Smiles
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C(C)(CC)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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116 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate
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Type
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WASH
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Details
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washed with brine
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Type
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CUSTOM
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Details
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The solvent was evaporated in vacuo
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Type
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CUSTOM
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Details
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to leave a crude material which
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Type
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CUSTOM
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Details
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was purified by column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexane=1:9)
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Name
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|
Type
|
product
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Smiles
|
NC1=C(C(=O)NC2=CC=C(C=C2)C(C)CC)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |